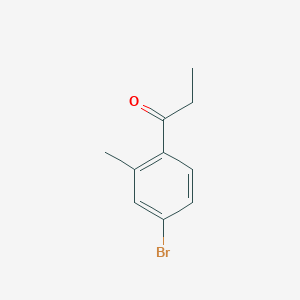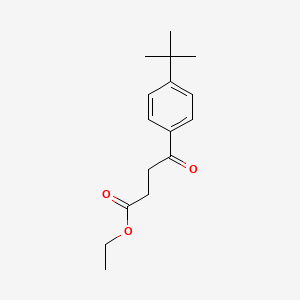
1-(4-ブロモ-2-メチルフェニル)プロパン-1-オン
概要
説明
1-(4-Bromo-2-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of propiophenone and is used as an intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
1-(4-Bromo-2-methylphenyl)propan-1-one is widely used in scientific research due to its versatility. Some of its applications include:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2-methylphenyl)propan-1-one can be synthesized through several methods. One common method involves the bromination of 4-methylpropiophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, resulting in the formation of 1-(4-Bromo-2-methylphenyl)propan-1-one.
Another method involves the use of phosphorus tribromide (PBr3) to brominate 4-methylpropiophenone. This reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of 1-(4-Bromo-2-methylphenyl)propan-1-one often involves large-scale bromination processes. These processes are optimized for high efficiency and yield, using advanced equipment and controlled reaction conditions. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and purity of the product.
化学反応の分析
Types of Reactions
1-(4-Bromo-2-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-methylpropiophenone.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-2-methylbenzoic acid or 4-Bromo-2-methylbenzaldehyde.
Reduction: 4-Methylpropiophenone.
Substitution: 4-Hydroxy-2-methylpropiophenone or 4-Amino-2-methylpropiophenone.
作用機序
The mechanism of action of 1-(4-Bromo-2-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. These derivatives can then interact with biological molecules, such as enzymes and receptors, to exert their effects .
類似化合物との比較
1-(4-Bromo-2-methylphenyl)propan-1-one can be compared with other similar compounds, such as:
2-Bromo-1-(4-methylphenyl)propan-1-one: This compound has a similar structure but differs in the position of the bromine atom.
4-Bromo-2-methylpropiophenone: This compound has a similar structure but lacks the propanone group.
4-Methylpropiophenone: This compound is the non-brominated analog of 1-(4-Bromo-2-methylphenyl)propan-1-one.
The uniqueness of 1-(4-Bromo-2-methylphenyl)propan-1-one lies in its specific bromination pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
特性
IUPAC Name |
1-(4-bromo-2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWIROVCDVQEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709025-22-9 | |
| Record name | 1-(4-bromo-2-methylphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)










![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)
